![molecular formula C34H63O4- B14492842 3-[(Dodecyloxy)carbonyl]henicos-4-enoate CAS No. 63950-04-9](/img/structure/B14492842.png)
3-[(Dodecyloxy)carbonyl]henicos-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dodecyloxy)carbonyl]henicos-4-enoate is an organic compound characterized by a long carbon chain with a dodecyloxycarbonyl group attached to the fourth carbon of a henicosenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dodecyloxy)carbonyl]henicos-4-enoate typically involves the esterification of henicos-4-enoic acid with dodecyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(Dodecyloxy)carbonyl]henicos-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dodecyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or nitriles.
Scientific Research Applications
3-[(Dodecyloxy)carbonyl]henicos-4-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-[(Dodecyloxy)carbonyl]henicos-4-enoate involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This property makes it a candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dodecyloxy)carbonyl]henicos-4-enoic acid
- 3-[(Dodecyloxy)carbonyl]henicos-4-enoate methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its long carbon chain and ester functionality make it particularly suitable for applications in lipid research and industrial formulations.
Properties
CAS No. |
63950-04-9 |
|---|---|
Molecular Formula |
C34H63O4- |
Molecular Weight |
535.9 g/mol |
IUPAC Name |
3-dodecoxycarbonylhenicos-4-enoate |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32(31-33(35)36)34(37)38-30-28-26-24-22-14-12-10-8-6-4-2/h27,29,32H,3-26,28,30-31H2,1-2H3,(H,35,36)/p-1 |
InChI Key |
UBWVSRLKFZRJSB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


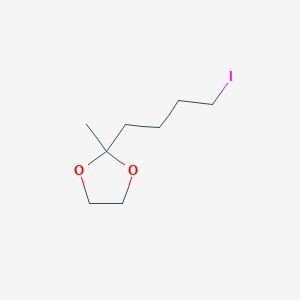
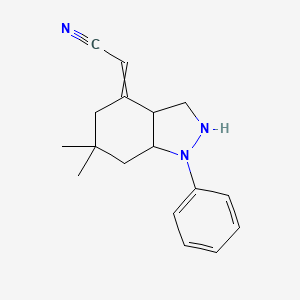



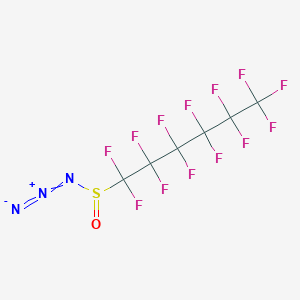
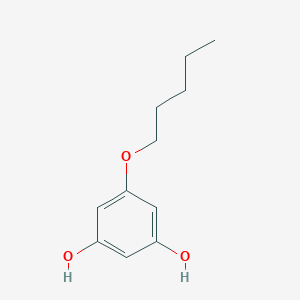
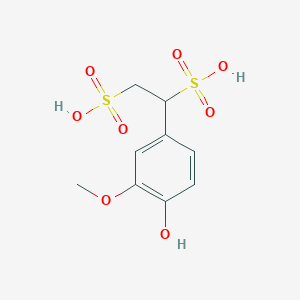


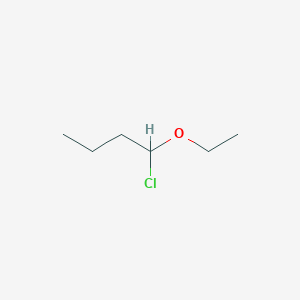
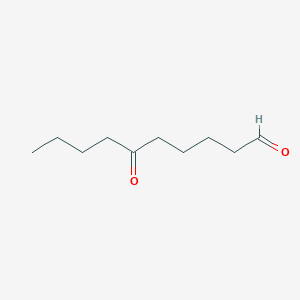
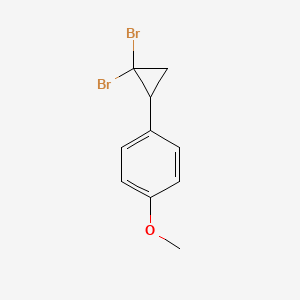
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
